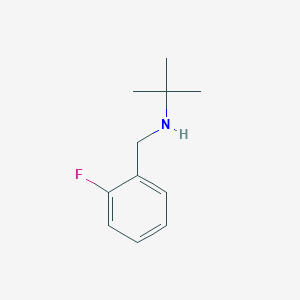

N-(2-fluorobenzyl)-2-methylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-2-methylpropan-2-amine is an organic compound that features a fluorobenzyl group attached to a 2-methylpropan-2-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-methylpropan-2-amine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluorobenzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

N-(2-fluorobenzyl)-2-methylpropan-2-amine has been investigated for its pharmacological effects, particularly as a stimulant. Its structural similarity to other amphetamines suggests potential activity on the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit varying degrees of stimulant effects, making this compound a candidate for further studies on its impact on neurotransmitter systems .

Toxicological Analysis

The compound has been identified in clinical samples as part of the growing category of new psychoactive substances (NPS). A study analyzing oral fluid samples revealed the presence of NPS, including this compound, highlighting the need for effective toxicological screening methods in clinical settings. The retrospective identification of such substances is crucial for understanding their epidemiology and potential health impacts .

Case Study 1: Clinical Toxicology

A retrospective study analyzed over 14,000 clinical samples to identify NPS, including this compound. The findings indicated that NPS usage was more prevalent among younger populations and polydrug users. The study emphasized the importance of integrating NPS into routine toxicological screenings to better address emerging public health concerns related to substance use .

Case Study 2: Pharmacological Profiling

Research conducted on the pharmacodynamics of similar compounds suggests that this compound may interact with dopamine receptors, potentially leading to stimulant effects. This aligns with findings from studies on related amphetamines, which have demonstrated significant activity at these receptors .

Mécanisme D'action

The mechanism by which N-(2-fluorobenzyl)-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chlorobenzyl)-2-methylpropan-2-amine

- N-(2-bromobenzyl)-2-methylpropan-2-amine

- N-(2-iodobenzyl)-2-methylpropan-2-amine

Uniqueness

N-(2-fluorobenzyl)-2-methylpropan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

N-(2-fluorobenzyl)-2-methylpropan-2-amine, a compound categorized within the class of substituted amines, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a fluorobenzyl group attached to a 2-methylpropan-2-amine backbone, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. It is hypothesized to act as a monoamine transporter inhibitor , influencing the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism is significant in modulating mood and behavior, making it a candidate for further investigation in neuropharmacology.

1. Neurotransmitter Modulation

- This compound has been shown to enhance the levels of key neurotransmitters in the synaptic cleft by inhibiting their reuptake. This effect is similar to that observed with established antidepressants and psychostimulants.

2. Potential Antidepressant Activity

- Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. These findings warrant further exploration into the efficacy of this compound as a therapeutic agent.

3. Analgesic Properties

- Some studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors or other pain-related neurotransmitters.

Future Directions

Given the promising pharmacological profile suggested by preliminary data, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the behavioral effects and therapeutic potential of this compound.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound to better understand its role in neuropharmacology.

- Clinical Trials : If preclinical results are favorable, advancing to clinical trials to assess safety, efficacy, and potential therapeutic applications in treating mood disorders or pain management.

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQGKSWOGQOQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406007 |

Source

|

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893577-97-4 |

Source

|

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.